molecular formula C10H13N3 B1308242 3-(1H-benzimidazol-1-yl)propan-1-amine CAS No. 73866-15-6

3-(1H-benzimidazol-1-yl)propan-1-amine

Cat. No. B1308242
Key on ui cas rn: 73866-15-6
M. Wt: 175.23 g/mol
InChI Key: ZPIGBNBDPBKNCO-UHFFFAOYSA-N
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Patent
US04434174

Procedure details

4.2 Grams of 1H-benzimidazole-1-propionitrile, 0.2 grams sodium hydroxide, 1 gram of Raney nickel catalyst in about 100 ml of ethanol was hydrogenated at room temperature and atmospheric pressure for about 20 hours. The hydrogen uptake had stopped by this time with a total uptake of about 1300 ml. The reaction mixture was filtered and the catalyst was washed first with ethanol and then with water. The filtrates were combined and the solvent evaporated to leave a yellowish oil. The oil was dissolved in water, the water was saturated with sodium chloride, and the mixture was extracted with three portions of methylene chloride. The methylene chloride extracts were combined, washed with sodium chloride solution and then dried over potassium carbonate. The mixture was then filtered and the solvent evaporated to leave yellowish oil which was then distilled to give 1H-benzimidazole-1-propanamine boiling at 167°-170° C. at 1-1.3 mm pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:10][CH2:11][C:12]#[N:13])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[OH-].[Na+].[H][H].[Cl-].[Na+]>[Ni].C(O)C.O>[N:1]1([CH2:10][CH2:11][CH2:12][NH2:13])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC2=C1C=CC=C2)CCC#N
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the catalyst was washed first with ethanol
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to leave a yellowish oil
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with three portions of methylene chloride
WASH
Type
WASH
Details
washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to leave yellowish oil which
DISTILLATION
Type
DISTILLATION
Details
was then distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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